molecular formula C23H20FN3S B425265 3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE

Cat. No.: B425265
M. Wt: 389.5g/mol
InChI Key: QSAPVRPIBQLRRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE is a chemical compound belonging to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of benzyl, fluorobenzyl, sulfanyl, and methylphenyl groups attached to the triazole ring, making it a unique and potentially versatile molecule in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by alkylation and arylation reactions to introduce the benzyl, fluorobenzyl, and methylphenyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The benzyl and fluorobenzyl groups can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazole derivatives.

    Substitution: Various substituted benzyl and fluorobenzyl derivatives.

Scientific Research Applications

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE involves its interaction with specific molecular targets and pathways. The triazole ring and attached functional groups can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole
  • 3-benzyl-5-[(2-fluorobenzyl)sulfanyl]-4-(4-methylphenyl)-4H-1,2,4-triazole

Uniqueness

3-BENZYL-5-{[(2-FLUOROPHENYL)METHYL]SULFANYL}-4-(3-METHYLPHENYL)-4H-1,2,4-TRIAZOLE is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The presence of the fluorobenzyl and methylphenyl groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H20FN3S

Molecular Weight

389.5g/mol

IUPAC Name

3-benzyl-5-[(2-fluorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazole

InChI

InChI=1S/C23H20FN3S/c1-17-8-7-12-20(14-17)27-22(15-18-9-3-2-4-10-18)25-26-23(27)28-16-19-11-5-6-13-21(19)24/h2-14H,15-16H2,1H3

InChI Key

QSAPVRPIBQLRRB-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.